molecular formula C20H12N2O5 B11554276 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B11554276
M. Wt: 360.3 g/mol
InChI Key: ICSHLBYAACDPEA-UHFFFAOYSA-N
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Description

2-Amino-4-(2H-1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a pyranochromene core, and an amino group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2H-1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C). This reaction yields 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced using lithium tetrahydroaluminate to form the key intermediate, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2H-1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group and benzodioxole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-4-(2H-1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(2H-1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . Additionally, it may induce apoptosis in cancer cells by causing cell cycle arrest at the S phase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-4-(2H-1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C20H12N2O5

Molecular Weight

360.3 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile

InChI

InChI=1S/C20H12N2O5/c21-8-12-16(10-5-6-14-15(7-10)25-9-24-14)17-18(27-19(12)22)11-3-1-2-4-13(11)26-20(17)23/h1-7,16H,9,22H2

InChI Key

ICSHLBYAACDPEA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N

Origin of Product

United States

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